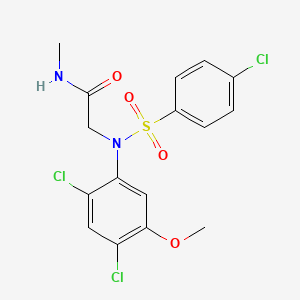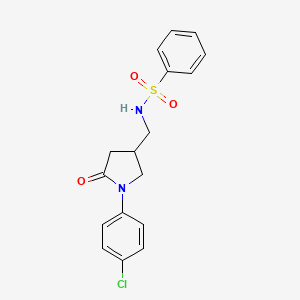
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Molecular Interaction Studies
- The molecular structure and interactions of related benzenesulfonamide compounds have been extensively studied. For example, in N-(2-Methylphenyl)benzenesulfonamide, the conformation of the N-H bond and the dihedral angle between benzene rings are significant for understanding molecular interactions and properties (Gowda et al., 2008).
2. Anticancer Potential
- Certain derivatives of benzenesulfonamide, like 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides, have shown potential as anticancer agents. These compounds have exhibited remarkable activity against various human tumor cell lines (Sławiński et al., 2012).
3. Enzyme Inhibition Studies
- Benzenesulfonamide derivatives have been synthesized and analyzed for their enzyme inhibition potential. Certain compounds have shown significant inhibitory effects against enzymes like AChE and BChE, which are relevant in conditions like Alzheimer's disease (Kausar et al., 2019).
4. Medicinal Chemistry and Drug Synthesis
- The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight their role in targeting preparations for HIV-1 infection prevention (Cheng De-ju, 2015).
5. Novel Synthesis Methods
- Innovative synthesis methods for sulfonamide compounds are explored, such as the use of N-[[[Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride as a dehydrating agent in synthesizing various pyrimidinones and other compounds (Singh et al., 1991).
Wirkmechanismus
Target of Action
It’s known that similar compounds have shown a high affinity to multiple receptors , which could be a potential area of research for this compound.
Mode of Action
It’s known that similar compounds interact with their targets and induce changes that result in various biological activities .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their metabolic stability, with results indicating susceptibility to undergo first-phase oxidation reactions in human liver microsomes .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anticancer activity, by inducing apoptosis in cancer cells .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Biochemische Analyse
Biochemical Properties
It has been synthesized from 4-amino-N-(4-chlorophenyl)benzenesulfonamide , suggesting that it may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not yet available .
Dosage Effects in Animal Models
The effects of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide vary with different dosages in animal models. Specific details on threshold effects, as well as any toxic or adverse effects at high doses, are not yet available .
Metabolic Pathways
It is believed to interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-6-8-15(9-7-14)20-12-13(10-17(20)21)11-19-24(22,23)16-4-2-1-3-5-16/h1-9,13,19H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUGAKMPLDYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
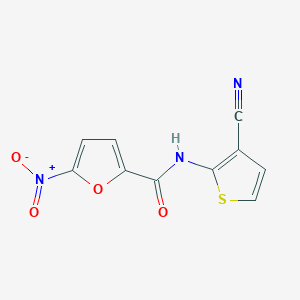
![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2701805.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2701807.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701813.png)
![2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2701815.png)
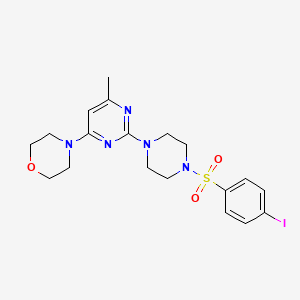
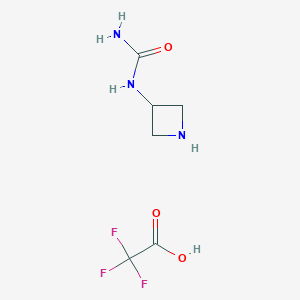


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2701821.png)

![2-fluoro-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2701824.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2701825.png)
